molecular formula C23H20N6O2S B11267040 N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11267040
M. Wt: 444.5 g/mol
InChI Key: YNEMXIFAFSMPSD-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound featuring a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O2S/c1-15-6-8-16(9-7-15)19-13-20-22-25-26-23(28(22)10-11-29(20)27-19)32-14-21(30)24-17-4-3-5-18(12-17)31-2/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

YNEMXIFAFSMPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)OC)C3=C2

Origin of Product

United States

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